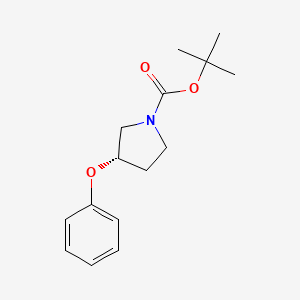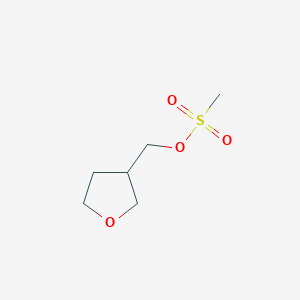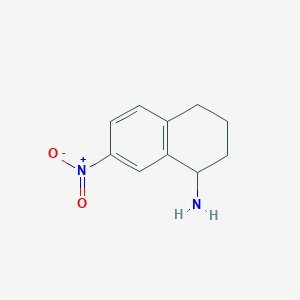
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is an organic compound with the molecular formula C10H12N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 7th position and an amine group at the 1st position of the tetrahydronaphthalene ring
準備方法
The synthesis of 7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE typically involves the nitration of 1,2,3,4-tetrahydro-1-naphthalenamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 1,2,3,4-tetrahydro-1-naphthalenamine is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 7th position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
類似化合物との比較
7-NITRO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1,2,3,4-tetrahydro-2-naphthalenamine: Similar structure but with the amine group at the 2nd position, which may affect its reactivity and biological activity.
1-Naphthylamine: A simpler structure without the tetrahydro ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
211372-31-5 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h4-6,10H,1-3,11H2 |
InChIキー |
ASDSSALPMXLNCA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
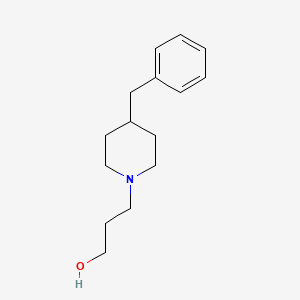
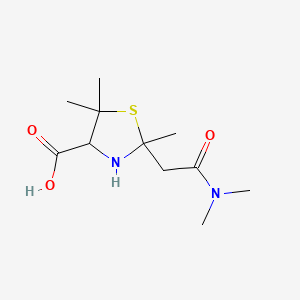
![Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate](/img/structure/B8697719.png)
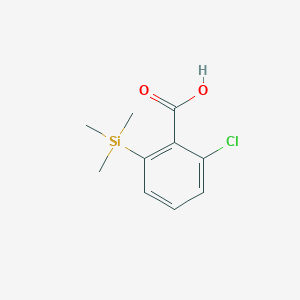
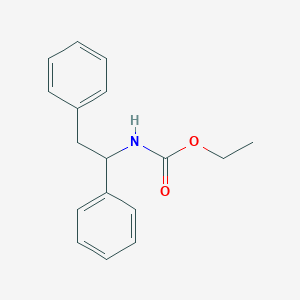
![[2-(3-Aminophenyl)-2-oxoethyl]azanide](/img/structure/B8697724.png)
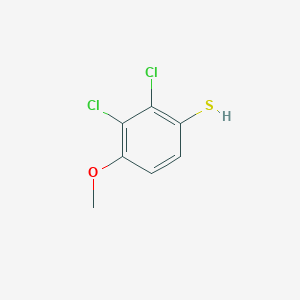
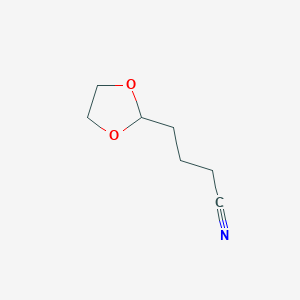
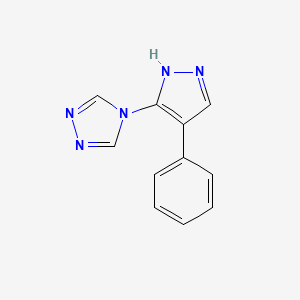
![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)
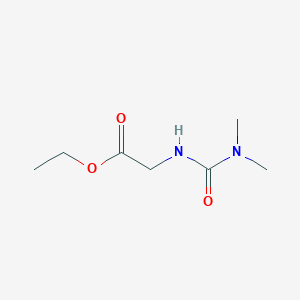
![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)
